Home > Products > Screening Compounds P110110 > 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic Acid
4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic Acid - 55099-07-5

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic Acid

Catalog Number: EVT-12629920
CAS Number: 55099-07-5
Molecular Formula: C15H13NO4
Molecular Weight: 271.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid is a complex organic compound characterized by its unique structure and potential biological activities. This compound contains a benzoic acid moiety and a tetrahydroisoindole structure, which contributes to its diverse pharmacological properties. The molecular formula of this compound is C20H22N2O5C_{20}H_{22}N_{2}O_{5}, and it has a molecular weight of approximately 370.4 g/mol.

Source and Classification

This compound is classified within the family of isoindoles, which are known for their diverse biological activities. Isoindoles often exhibit properties that make them candidates for therapeutic applications, including anti-inflammatory and anticancer effects. The presence of two carbonyl groups (dioxo) in its structure enhances its reactivity and interaction with biological targets.

Synthesis Analysis

Methods

The synthesis of 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid typically involves multi-step organic reactions. Common synthetic routes include:

  1. Starting Materials: The synthesis often begins with readily available precursors such as benzoic acid derivatives and isoindole-based compounds.
  2. Reactions: Key reactions may include cyclization processes to form the isoindole structure, followed by oxidation steps to introduce the dioxo functionality.
  3. Purification: The final product is purified through methods such as recrystallization or chromatography to achieve the desired purity level.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid features:

  • Benzoic Acid Moiety: A benzene ring with a carboxylic acid group.
  • Tetrahydroisoindole Structure: A fused bicyclic system consisting of a five-membered ring containing nitrogen atoms.

Data

The detailed molecular data includes:

  • Molecular Formula: C20H22N2O5C_{20}H_{22}N_{2}O_{5}
  • Molecular Weight: Approximately 370.4 g/mol
  • Key Functional Groups: Two carbonyl groups (dioxo), an amine group (from the isoindole), and a carboxylic acid group.
Chemical Reactions Analysis

Reactions

The chemical reactivity of 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid can be attributed to its functional groups:

  1. Nucleophilic Addition: The carbonyl groups can participate in nucleophilic addition reactions with various nucleophiles.
  2. Condensation Reactions: The carboxylic acid group can undergo condensation with alcohols or amines to form esters or amides.
  3. Oxidative Reactions: The presence of dioxo groups allows for further oxidation or reduction reactions under specific conditions.

Technical Details

These reactions can be utilized to modify the compound for enhanced biological activity or to explore new derivatives with potentially improved pharmacological properties.

Mechanism of Action

Process

The mechanism of action for 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid is primarily linked to its interaction with biological targets:

  1. Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  2. Receptor Interaction: The compound could bind to receptors that modulate cellular signaling related to inflammation or tumor growth.

Data

Studies suggest that compounds with similar structures exhibit significant biological activity through these mechanisms, indicating potential therapeutic uses in treating diseases related to inflammation and cancer.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

Chemical properties encompass:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to carbonyl groups; forms esters or amides through condensation reactions.
Applications

Scientific Uses

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid has potential applications in various scientific fields:

  1. Pharmaceutical Development: Its structural characteristics make it a candidate for developing new anti-inflammatory or anticancer drugs.
  2. Biochemical Research: Used in studies exploring enzyme inhibition and receptor binding interactions.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing other biologically active compounds.
Antiviral Mechanisms of Action Against Enteroviruses

Capsid Binding as Primary Antiviral Mode

4-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid and its derivatives function as potent capsid-binding agents that inhibit enterovirus replication by stabilizing the viral capsid. These compounds bind to a novel surface pocket located between the VP1 and VP3 protomers in the conserved canyon region of the enterovirus capsid, distinct from the classical hydrophobic pocket targeted by earlier capsid binders like pleconaril. The binding pocket is lined by residues VP1 (73, 75–78, 155–157, 159–160, 219, 234) and VP3 (233–236), which are critical for maintaining quaternary structural integrity during viral uncoating [1].

Structural analyses confirm that this benzoic acid derivative binds with high affinity (IC~50~ values of 4.22–4.29 μM against coxsackievirus B3), slightly outperforming reference compound 2a (IC~50~ 5.54 μM). This binding prevents the conformational changes required for genome release and subsequent infection [1]. The compound's bicyclic tetrahydroisoindole-dione core provides rigidity for optimal capsid interactions, while the benzoic acid moiety enables hydrogen bonding with polar residues bordering the binding pocket [5].

Table 1: Antiviral Potency of 4-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic Acid Derivatives

CompoundViral StrainIC₅₀ (μM)Binding Target
Derivative 4Coxsackievirus B34.29VP1-VP3 interface
Derivative 7aCoxsackievirus B34.22VP1-VP3 interface
Reference 2aCoxsackievirus B35.54VP1-VP3 interface

Quaternary Structural Disruption of VP1-VP3 Protomers

The compound exerts its antiviral effect by disrupting interprotomer dynamics at the VP1-VP3 interface. Cryo-electron microscopy studies of enterovirus A71 (EV-A71) reveal that this interface undergoes significant conformational rearrangements during the transition from native virions to expanded "altered particles" (A-particles), a prerequisite for genome uncoating [3].

Binding of the compound locks the VP1-VP3 quaternary structure in a pre-expansion state by:

  • Cross-linking β-barrel domains between VP1 and VP3 via hydrophobic interactions
  • Restricting flexibility of the VP1 GH loop (residues 215–225)
  • Preventing reorganization of the VP3 "knob" domain (residues 230–240)

Molecular dynamics simulations demonstrate that these constraints inhibit the capsid expansion required for VP4 externalization and RNA release. The compound’s tetrahydroisoindole ring inserts into a cleft formed by VP1 residue 234 and VP3 residue 233, while its benzoic acid moiety forms salt bridges with conserved arginine residues in the VP1 C-terminus [1] [3].

Inhibition of Viral Attachment and Cellular Internalization

The compound interferes with early stages of viral infection by blocking receptor recognition and cellular internalization. Surface plasmon resonance studies confirm that capsid-bound compound induces steric hindrance in the canyon region, reducing affinity for immunoglobulin-like receptors (e.g., ICAM-1 for rhinoviruses) and scavenger receptors (e.g., SCARB2 for EV-A71) by >80% [1] [8].

Mechanistically, the compound:

  • Obstructs receptor docking by altering canyon topography
  • Prevents VP1 N-terminus exposure, inhibiting membrane insertion
  • Reduces viral internalization rates by >60% in RD cells infected with coxsackievirus B3

This multi-pronged inhibition of attachment distinguishes it from classical hydrophobic pocket binders that primarily stabilize the capsid without directly interfering with receptor binding [8].

Comparative Binding Dynamics to Hydrophobic vs. Novel Surface Pockets

The compound exhibits fundamentally different binding dynamics compared to classical hydrophobic pocket binders:

Table 2: Binding Characteristics of Capsid-Binding Agents

ParameterClassical Hydrophobic Pocket Binders4-(1,3-Dioxo...benzoic Acid
Binding SiteVP1 hydrophobic pocket beneath canyonVP1-VP3 interface surface pocket
Pocket FactorDisplaces pocket factorBinds independent of pocket factor
SpecificitySerotype-dependentBroad-spectrum (EV-A/B/C/D)
ConsequencePrevents canyon deepeningLocks protomer mobility
Resistance BarrierLow (single mutations confer escape)Moderate (requires coordinated mutations)

Unlike pleconaril analogs that displace the natural pocket factor from the VP1 hydrophobic pocket, this compound targets a surface-exposed pocket that does not contain lipid factors. This allows it to maintain efficacy against serotypes with naturally absent or modified pocket factors. Binding energy calculations reveal stronger interactions (-9.8 kcal/mol) with the VP1-VP3 pocket compared to pleconaril’s binding to the hydrophobic pocket (-7.2 kcal/mol), explaining its superior potency [1] [8].

Resistance Mutation Profiles in Capsid Binder-Treated Enteroviruses

Serial passage experiments with suboptimal compound concentrations select for resistance-conferring mutations predominantly in VP1:

  • K162E (Lys→Glu): Located near the compound-binding interface, this mutation reduces compound affinity by electrostatic repulsion with the benzoic acid moiety. However, it increases the energy barrier for uncoating by 2.4 kcal/mol, resulting in impaired cell entry efficiency [3].
  • V219A (Val→Ala): Disrupts hydrophobic contacts with the tetrahydroisoindole ring
  • R234K (Arg→Lys): Weakens salt bridge formation with the carboxylic acid group

Viruses carrying K162E exhibit repaired fitness defects when compensatory mutations N102H and M119L emerge in the VP1 β-barrel domain. These restore receptor binding affinity but confer temperature sensitivity, with viral titers decreasing by 2-log at 39°C [3]. Crucially, resistant variants show collateral sensitivity to classical capsid binders, suggesting potential combination therapies to prevent resistance emergence [1] [3].

Thermostability Modulation of Enteroviral Capsids

Compound binding significantly enhances capsid thermostability as demonstrated by:

  • Thermal inactivation assays: Compound-treated coxsackievirus B3 requires 54°C for complete inactivation vs. 51.8°C for untreated virus [1]
  • Differential scanning fluorimetry: Shift in T~m~ from 57.6°C to 60°C (+2.4°C)
  • Particle stability thermal release (PaSTRy): Delayed SYPRO orange dye penetration into capsids

The compound stabilizes the capsid by reducing conformational entropy in the VP1-VP3 interface, effectively raising the energy barrier for the transition to A-particles. Molecular dynamics simulations show that bound compound decreases the root-mean-square fluctuation (RMSF) of VP1 residues 155–160 by 42%, restricting the breathing motions essential for initiating uncoating [1] [3]. This thermostabilization correlates with reduced viral infectivity, as overly rigid capsids fail to undergo the structural rearrangements required for efficient genome release in cellular environments [3].

Properties

CAS Number

55099-07-5

Product Name

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic Acid

IUPAC Name

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

InChI

InChI=1S/C15H13NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)10-7-5-9(6-8-10)15(19)20/h1-2,5-8,11-12H,3-4H2,(H,19,20)

InChI Key

XELUDRMLYBRSSE-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.